molecular formula C9H12O3S B3203899 Methyl 2,4-dimethylbenzenesulfonate CAS No. 102439-46-3

Methyl 2,4-dimethylbenzenesulfonate

Cat. No.: B3203899
CAS No.: 102439-46-3
M. Wt: 200.26 g/mol
InChI Key: GLQVOCHZNZTUBY-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C9H12O3SThis compound is a sulfonate ester, which is widely used in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethylbenzenesulfonate can be synthesized through the anion exchange reaction of tetrabutylphosphonium bromide with 2,4-dimethylbenzenesulfonate . This process involves exchanging the bromide ion with the 2,4-dimethylbenzenesulfonate ion under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the sulfonation of 2,4-dimethylbenzene (p-xylene) followed by esterification with methanol. The reaction conditions include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the esterification is carried out in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form corresponding sulfides or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted benzenesulfonates depending on the nucleophile used.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

    Reduction: Products include sulfides and other reduced forms.

Scientific Research Applications

Methyl 2,4-dimethylbenzenesulfonate has several applications in scientific research:

    Nonlinear Optical Materials: Derivatives of this compound have been explored for their nonlinear optical properties, making them potential candidates for optical materials.

    Enzymatic Assays: It is used as a substrate in various enzymatic assays due to its reactivity and stability.

    Organic Synthesis: The compound is widely used as a reagent in organic synthesis for the preparation of more complex molecules.

    Material Science: It has applications in the synthesis and growth of crystals with specific optical and thermal properties.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, allowing the compound to react with various nucleophiles. This property is exploited in organic synthesis and enzymatic assays .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylbenzenesulfonate
  • Methyl 2,4,6-trimethylbenzenesulfonate
  • Tetrabutylphosphonium 2,4-dimethylbenzenesulfonate

Uniqueness

Methyl 2,4-dimethylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

methyl 2,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQVOCHZNZTUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292139
Record name Methyl 2,4-dimethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102439-46-3
Record name Methyl 2,4-dimethylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102439-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dimethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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